
N4-(3-(Dimethylamino)propyl)-5,6-dimethylpyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-(3-(Dimethylamino)propyl)-5,6-dimethylpyrimidine-2,4-diamine is a chemical compound with a complex structure that includes a pyrimidine ring substituted with dimethylamino and propyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-(Dimethylamino)propyl)-5,6-dimethylpyrimidine-2,4-diamine typically involves the reaction of 5,6-dimethylpyrimidine-2,4-diamine with 3-(dimethylamino)propyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as toluene or methanol, and the mixture is heated to facilitate the reaction. After completion, the product is purified through crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors. The product is then isolated and purified using industrial-scale crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
N4-(3-(Dimethylamino)propyl)-5,6-dimethylpyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N4-(3-(Dimethylamino)propyl)-5,6-dimethylpyrimidine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N4-(3-(Dimethylamino)propyl)-5,6-dimethylpyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to nucleic acids and proteins, altering their function. This interaction is mediated through hydrogen bonding and hydrophobic interactions, leading to changes in the biological activity of the target molecules .
Comparison with Similar Compounds
Similar Compounds
- N-(3-(Dimethylamino)propyl)methacrylamide
- N-(3-(Dimethylamino)propyl)acrylamide
- N-(3-(Dimethylamino)propyl)benzamide
Uniqueness
N4-(3-(Dimethylamino)propyl)-5,6-dimethylpyrimidine-2,4-diamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications in various scientific fields .
Properties
Molecular Formula |
C11H21N5 |
|---|---|
Molecular Weight |
223.32 g/mol |
IUPAC Name |
4-N-[3-(dimethylamino)propyl]-5,6-dimethylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C11H21N5/c1-8-9(2)14-11(12)15-10(8)13-6-5-7-16(3)4/h5-7H2,1-4H3,(H3,12,13,14,15) |
InChI Key |
AQMNFPBADFNSDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N=C1NCCCN(C)C)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


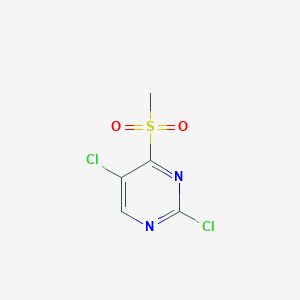

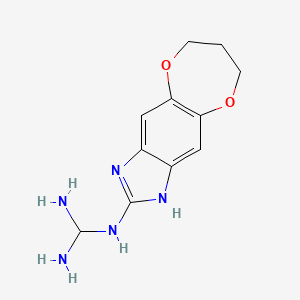
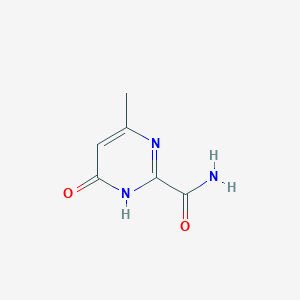
![4,4,5,5-Tetramethyl-2-(2-(3-(trifluoromethyl)benzyl)benzo[b]thiophen-7-yl)-1,3,2-dioxaborolane](/img/structure/B13109064.png)
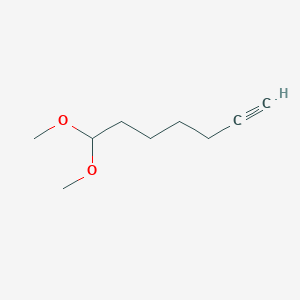
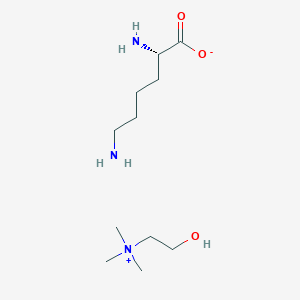

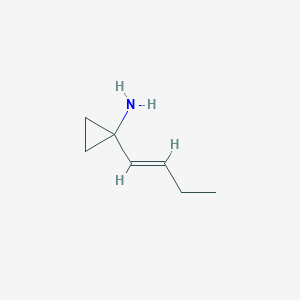
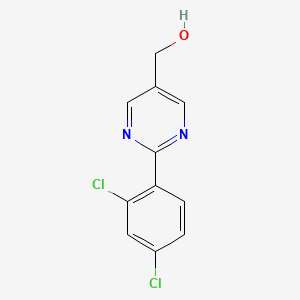
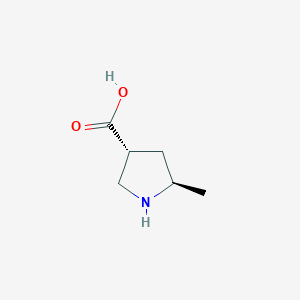
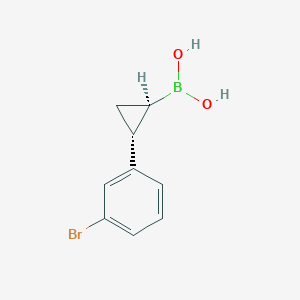
![(4-nitrophenyl)methyl (4R,5R,6R)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13109138.png)

